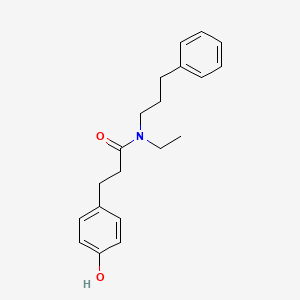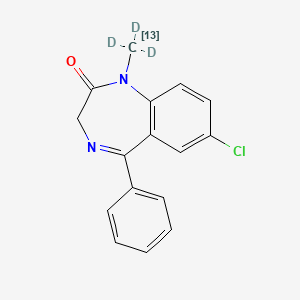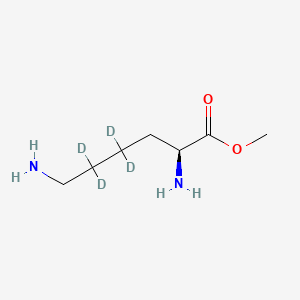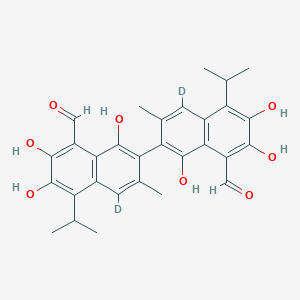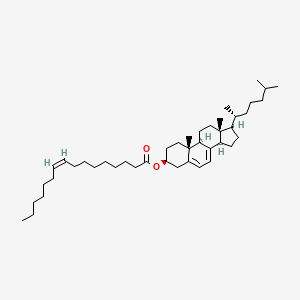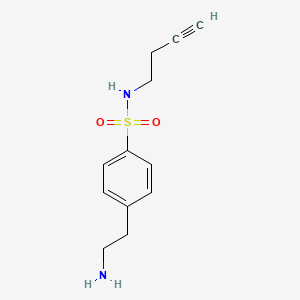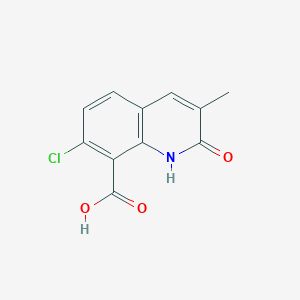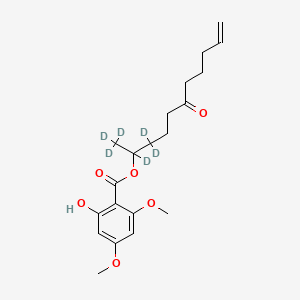
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the benzoate ester. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology
In biological research, this compound can be used as a tracer to study metabolic pathways and enzyme activities due to its deuterium labeling.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
Uniqueness
Compared to similar compounds, (1,1,1,2,3,3-Hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate is unique due to its specific deuterium labeling and the presence of both hydroxy and methoxy groups on the benzoate ester. This combination of features makes it particularly useful in various scientific applications.
Propriétés
Formule moléculaire |
C20H28O6 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-hydroxy-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O6/c1-5-6-7-10-15(21)11-8-9-14(2)26-20(23)19-17(22)12-16(24-3)13-18(19)25-4/h5,12-14,22H,1,6-11H2,2-4H3/i2D3,9D2,14D |
Clé InChI |
GIQVBZLNKRMWBN-FXSWPHKLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
SMILES canonique |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


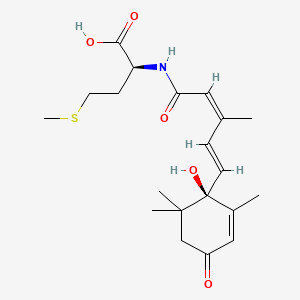
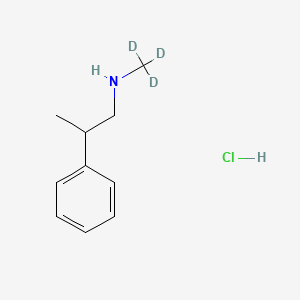
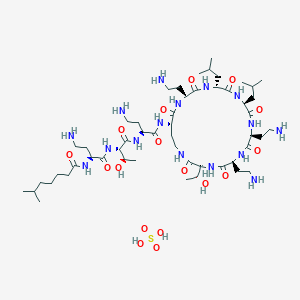
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
